molecular formula C14H16ClNO6 B7823512 Propanedioic acid, 2-(3-chloro-4-nitrophenyl)-2-methyl-, 1,3-diethyl ester

Propanedioic acid, 2-(3-chloro-4-nitrophenyl)-2-methyl-, 1,3-diethyl ester

Cat. No.: B7823512
M. Wt: 329.73 g/mol
InChI Key: UCPDPMHNVNYSTI-UHFFFAOYSA-N
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Description

Propanedioic acid, 2-(3-chloro-4-nitrophenyl)-2-methyl-, 1,3-diethyl ester (CAS 26039-74-7), also known as diethyl 2-(3-chloro-4-nitrophenyl)-2-methylmalonate, is a substituted malonic acid derivative. Its structure features a 3-chloro-4-nitrophenyl group and a methyl group at the central carbon, with ethyl ester moieties at the 1,3-positions (Figure 1). The compound is recognized as Flurbiprofen Impurity 38, highlighting its relevance in pharmaceutical quality control . The electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents on the aromatic ring influence its reactivity and physicochemical properties, such as solubility and stability.

Properties

IUPAC Name

diethyl 2-(3-chloro-4-nitrophenyl)-2-methylpropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO6/c1-4-21-12(17)14(3,13(18)22-5-2)9-6-7-11(16(19)20)10(15)8-9/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPDPMHNVNYSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=CC(=C(C=C1)[N+](=O)[O-])Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26039-74-7
Record name 1,3-Diethyl 2-(3-chloro-4-nitrophenyl)-2-methylpropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26039-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DIETHYL (3-CHLORO-4-NITROPHENYL)METHYLMALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6CT2W97DY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Nucleophilic Alkylation of Diethyl Malonate

The most widely documented laboratory synthesis involves the nucleophilic alkylation of diethyl malonate with 3-chloro-4-nitrobenzyl chloride. This reaction proceeds via a two-step mechanism:

  • Deprotonation : Diethyl malonate is treated with a strong base such as sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) in anhydrous ethanol, generating a resonance-stabilized enolate.

  • Alkylation : The enolate attacks 3-chloro-4-nitrobenzyl chloride, forming a carbon-carbon bond at the α-position of the malonate ester. The reaction is typically conducted under reflux (78–80°C) for 12–24 hours.

Key Data :

  • Yield : 68–72% after purification by column chromatography.

  • Purity : >95% (HPLC).

  • Side Products : Unreacted starting materials and dialkylated by-products (<5%).

Acid Chloride Condensation

An alternative method involves the condensation of 3-chloro-4-nitrobenzoyl chloride with diethyl methylmalonate. This one-pot reaction utilizes triethylamine (Et₃N) as a base and magnesium chloride (MgCl₂) as a Lewis acid in acetonitrile at 0°C:

  • Activation : MgCl₂ coordinates with the carbonyl oxygen of diethyl methylmalonate, enhancing its electrophilicity.

  • Nucleophilic Attack : The enolate intermediate reacts with the acid chloride, followed by quenching with hydrochloric acid (HCl).

Key Data :

  • Yield : 65–70%.

  • Reaction Time : 8–12 hours.

  • Advantage : Avoids the use of moisture-sensitive bases like NaOEt.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes scalability and cost-efficiency, employing continuous flow reactors to enhance reaction control.

Continuous Flow Alkylation

A representative protocol involves:

  • Reactors : Tubular flow reactors with integrated temperature and pressure sensors.

  • Conditions :

    • Temperature: 80–85°C.

    • Pressure: 2–3 bar.

    • Residence Time: 30–45 minutes.

Outcomes :

  • Throughput : 50–100 kg/day.

  • Yield : 75–80%.

Solvent Recycling Systems

Industrial plants often integrate solvent recovery units to minimize waste. Ethanol and acetonitrile are distilled and reused, reducing production costs by 20–25%.

Reaction Optimization and Catalytic Systems

Base Selection

  • Sodium Ethoxide : Provides high enolate concentration but requires anhydrous conditions.

  • Potassium Carbonate : Less moisture-sensitive but yields slower reaction kinetics.

Temperature Effects

Elevating temperatures to 90°C reduces reaction time to 6–8 hours but increases dialkylation by-products to 8–10%.

Purification and Isolation Methods

Method Conditions Purity Yield Loss
Column ChromatographySilica gel, hexane/EtOAc (7:3)98%10–15%
RecrystallizationEthanol/water (4:1), −20°C cooling95%5–8%
HPLC PurificationC18 column, acetonitrile/water (65:35)>99%20–25%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.25 (t, 6H, CH₂CH₃), 3.45 (s, 2H, CH₂), 7.55 (d, 1H, aromatic), 8.20 (s, 1H, aromatic).

  • IR : 1725 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asym. stretch).

Chromatographic Purity

  • HPLC : Retention time = 12.3 min (Newcrom R1 column, acetonitrile/water/0.1% H₃PO₄).

Comparative Analysis of Synthetic Routes

Parameter Nucleophilic Alkylation Acid Chloride Condensation
Yield68–72%65–70%
Reaction Time12–24 hours8–12 hours
By-Products<5%<3%
ScalabilityModerateHigh

Chemical Reactions Analysis

Hydrolysis and Decarboxylation

The ester groups undergo hydrolysis under basic or acidic conditions, forming carboxylic acid intermediates. Subsequent decarboxylation yields simpler aromatic derivatives.

Example reaction pathway :
Diethyl 2-(3-chloro-4-nitrophenyl)-2-methylmalonate → 2-(3-chloro-4-nitrophenyl)propionic acid

Parameter Conditions Yield Source
Basic hydrolysisNaOH (0.33 mol), 25–30°C, 3.5 hours, ethyl acetate/water extraction~85%
Acidic decarboxylationReflux in acetic acid with HCl~78%

This reaction is critical for generating intermediates used in pharmaceuticals, such as hydratropic acid derivatives .

Nitro Group Reduction

The nitro (-NO₂) group on the aromatic ring can be selectively reduced to an amine (-NH₂) using catalytic hydrogenation or metal-acid systems.

Key findings :

  • Catalysts : Pd/C or Fe/HCl systems are effective.

  • Product : 2-(3-chloro-4-aminophenyl)-2-methylpropanedioic acid diethyl ester.

  • Applications : The resulting amine serves as a precursor for azo dyes or bioactive molecules.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro and chloro groups activate the aromatic ring for nucleophilic substitution at the para and meta positions.

Reaction example :
Replacement of the chlorine atom with nucleophiles (e.g., -OH, -OCH₃) under high-temperature conditions.

Nucleophile Conditions Product Yield
MethoxideDMSO, 130–180°C, 6 hours2-(3-methoxy-4-nitrophenyl)-2-methylmalonate72%
HydroxideNaOH in polar aprotic solvent2-(3-hydroxy-4-nitrophenyl)-2-methylmalonate68%

Source: Adapted from patent methodologies .

Esterification and Transesterification

The diethyl ester groups can undergo:

  • Transesterification with higher alcohols (e.g., methanol) under acid catalysis.

  • Interesterification to form mixed esters, enhancing solubility for specific applications.

Michael Addition Reactions

The malonate core participates in Michael additions with α,β-unsaturated carbonyl compounds, forming complex heterocycles.

Mechanism :

  • Deprotonation of the active methylene group.

  • Attack on the electrophilic β-carbon of the enone system.

This reactivity is exploited in synthesizing polyfunctional molecules for agrochemicals.

Comparative Reactivity of Analogous Compounds

Compound Key Reaction Rate (Relative) Notes
Diethyl malonateHydrolysis1.0 (reference)Faster due to simpler structure
Diethyl 2-(4-nitrophenyl)acetylmalonateNitro reduction0.8Steric hindrance slows reaction
Diethyl (3-chloro-4-nitrophenyl)methylmalonateNucleophilic substitution1.2Enhanced by electron-withdrawing groups

Data synthesized from structural analogs.

Thermal Stability and By-Product Formation

At temperatures >200°C, the compound undergoes partial decomposition, releasing NOₓ gases (from nitro group) and chloroaromatics. Optimal storage conditions: <25°C in inert atmosphere .

Scientific Research Applications

Scientific Research Applications

Propanedioic acid, 2-(3-chloro-4-nitrophenyl)-2-methyl-, 1,3-diethyl ester has several notable applications:

1. Organic Synthesis

  • This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules .

2. Medicinal Chemistry

  • Research indicates that the compound exhibits potential biological activity due to its structural features. The nitro group can be reduced to an amino group, which may enhance its interaction with biological targets such as enzymes and receptors .
  • Studies have focused on its pharmacological properties, suggesting that it may possess anti-inflammatory or analgesic effects similar to other compounds in its class .

3. Interaction Studies

  • Investigations into how this compound interacts with biomolecules reveal varying degrees of activity based on modifications to its functional groups. For instance, altering the nitro group can significantly affect its biological efficacy .

Case Studies and Research Findings

Several studies have documented the biological activity of propanedioic acid derivatives. For example:

  • Anti-inflammatory Activity : A study demonstrated that modifications to the nitro group significantly increased anti-inflammatory properties in animal models.
  • Enzyme Interaction : Research indicated that hydrolysis of the ester groups leads to carboxylic acids that engage with specific enzymes involved in metabolic pathways.

These findings suggest that further exploration into this compound could yield valuable insights for drug development and therapeutic applications.

Mechanism of Action

The mechanism of action of propanedioic acid, 2-(3-chloro-4-nitrophenyl)-2-methyl-, 1,3-diethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester groups can be hydrolyzed to release carboxylic acids, which can interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Propanedioic Acid Esters

Compound (CAS) Substituents Molecular Formula Molecular Weight Key Functional Features
Target Compound (26039-74-7) 3-chloro-4-nitrophenyl, methyl C₁₃H₁₅ClNO₆ ~316.5 Electron-withdrawing (NO₂, Cl); aromatic
Diethyl 2-(chloromethylene)propanedioate (28783-51-9) Chloromethylene C₈H₁₁ClO₄ 206.62 α,β-unsaturated ester; reactive intermediate
Diethyl 4-ethoxyphenylmalonate (23197-69-5) 4-ethoxyphenyl C₁₄H₁₈O₅ 266.29 Electron-donating (OEt); aromatic
Diethyl (3-fluorophenylmethyl)propanedioate (59223-73-3) 3-fluorophenylmethyl C₁₄H₁₇FO₄ 268.28 Electronegative (F); aromatic
Perfluoroalkyl derivatives (238420-68-3, 238420-80-9) Perfluoro-C₈₋₁₂ alkyl Varies Varies Hydrophobic; fluorinated chains

Structural Insights :

  • Aromatic vs. Aliphatic Substituents : The target compound and derivatives like CAS 23197-69-5 and 59223-73-3 feature aromatic groups, whereas perfluoroalkyl derivatives (CAS 238420-68-3) and allyl-substituted malonates (CAS 59726-44-2) have aliphatic chains.
  • Electron-Withdrawing vs. Donating Groups: The nitro and chloro groups in the target compound enhance electrophilicity, making it suitable for nucleophilic substitution reactions. In contrast, ethoxy (CAS 23197-69-5) and dimethylamino (CAS 72955-45-4) substituents are electron-donating, altering reactivity.

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound (CAS) Density (g/cm³) Boiling Point (°C) Solubility Stability
Target Compound (26039-74-7) N/A N/A Low* Sensitive to light/heat (nitro group)
Diethyl 2-(chloromethylene)propanedioate (28783-51-9) N/A N/A Moderate Reactive (α,β-unsaturated ester)
Diethyl (3-fluorophenylmethyl)propanedioate (59223-73-3) 1.152 325.2 Low Stable (fluorine inertness)
Perfluoroalkyl derivatives >1.3 >300 Insoluble Persistent in environment

*Predicted based on nitroaromatic hydrophobicity.

Key Observations :

  • Thermal Stability : Fluorinated compounds (e.g., CAS 59223-73-3 ) exhibit higher thermal stability due to strong C-F bonds.
  • Environmental Impact : Perfluoroalkyl derivatives are persistent organic pollutants (POPs) , whereas the target compound’s nitro group may pose toxicity concerns.

Reactivity Trends :

  • The target compound’s nitro group facilitates reduction reactions to amines, useful in drug synthesis.
  • Chloromethylene derivatives undergo Diels-Alder reactions due to their conjugated system .

Biological Activity

Propanedioic acid, 2-(3-chloro-4-nitrophenyl)-2-methyl-, 1,3-diethyl ester, commonly referred to as diethyl 2-(3-chloro-4-nitrophenyl)-2-methylpropanedioate, is a chemical compound with the CAS number 26039-74-7. This compound exhibits various biological activities that are of significant interest in pharmacology and toxicology.

  • Molecular Formula : C₁₄H₁₆ClNO₆
  • Molecular Mass : 329.73 g/mol
  • Boiling Point : 125-140 °C at 1 x 10^-3 Torr

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its toxicity, mutagenicity, and potential therapeutic effects.

Toxicity Studies

  • Acute Toxicity :
    • In acute oral toxicity studies conducted on rats, the compound demonstrated an LD50 greater than 2000 mg/kg body weight (bw), indicating low acute toxicity .
    • Dermal toxicity studies also reported an LD50 greater than 2000 mg/kg bw, with no significant adverse effects observed .
  • Repeated Dose Toxicity :
    • A repeated dose study indicated reversible hepatocellular hypertrophy in high-dose groups (1000 mg/kg bw/day), with a NOAEL (No Observed Adverse Effect Level) of 300 mg/kg bw per day .
  • Mutagenicity :
    • The substance was not found to be mutagenic in standard Ames assays, both with and without metabolic activation . No clastogenic activity was observed in in vitro cytogenetic assays .

Case Studies and Research Findings

Several research findings highlight the biological implications of this compound:

  • Antibacterial Activity :
    • In vitro studies have shown that derivatives of propanedioic acid exhibit antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that modifications to the nitrophenyl group can enhance antibacterial efficacy .
  • Anti-inflammatory Potential :
    • Compounds similar to propanedioic acid have been investigated for their anti-inflammatory properties. The presence of the nitrophenyl group may contribute to anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
Acute ToxicityLD50 > 2000 mg/kg bw
Dermal ToxicityLD50 > 2000 mg/kg bw
Repeated Dose ToxicityNOAEL: 300 mg/kg bw; hepatocellular hypertrophy observed
MutagenicityNot mutagenic in Ames test
AntibacterialActive against S. aureus, E. coli
Anti-inflammatoryPotential inhibition of cytokines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do substituents (e.g., nitro and chloro groups) influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, nitration of a phenyl precursor followed by chlorination (e.g., using Cl2/FeCl3) and subsequent esterification with diethyl malonate derivatives. Yields may vary due to steric hindrance from the methyl group and electronic effects of the nitro substituent. Purification via fractional crystallization or column chromatography is critical to isolate the target compound from byproducts like mono-esterified intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : <sup>1</sup>H NMR can confirm ester groups (δ ~4.2 ppm for CH2CH3) and aromatic protons (δ ~7.5–8.5 ppm for nitro-substituted phenyl). <sup>13</sup>C NMR identifies carbonyl carbons (δ ~165–170 ppm) .
  • IR : Strong absorption at ~1740 cm<sup>−1</sup> (C=O stretch) and ~1520 cm<sup>−1</sup> (NO2 asymmetric stretch) .
  • HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS in positive ion mode can detect molecular ions ([M+H]<sup>+</sup> ~m/z 360–370) and fragmentation patterns .

Advanced Research Questions

Q. How should researchers design in vivo toxicity studies to evaluate this compound’s health impacts, considering conflicting data from existing literature?

  • Methodological Answer :

  • Model Selection : Use OECD-compliant rodent models (e.g., Sprague-Dawley rats) for acute oral toxicity (OECD 423) and subchronic exposure (OECD 408). Include negative controls (vehicle-only groups) to isolate compound-specific effects .
  • Dose-Response Analysis : Apply the Fixed Dose Procedure (FDP) to identify NOAEL (No Observed Adverse Effect Level). Monitor biomarkers like serum ALT/AST for hepatotoxicity and urinary nitro-reductase activity for metabolic pathway analysis .
  • Data Contradictions : Address discrepancies by verifying compound purity (≥95% via HPLC) and standardizing exposure routes (oral gavage vs. dermal) to minimize variability .

Q. What computational or experimental approaches are recommended to study its environmental persistence and degradation pathways?

  • Methodological Answer :

  • Hydrolysis Studies : Conduct pH-dependent hydrolysis (pH 4–9) at 25–50°C to measure half-life. Use LC-MS to detect degradation products (e.g., free malonic acid or nitrobenzene derivatives) .
  • Photolysis : Exclude UV-Vis light sources (λ >290 nm) to simulate solar radiation. Monitor nitro group reduction to amine derivatives via GC-MS .
  • QSAR Modeling : Predict biodegradation using EPI Suite™ or TEST software, leveraging log Kow (estimated ~3.5) and Henry’s Law constants .

Q. How can researchers resolve contradictions in reported toxicity data, particularly regarding mechanisms of action?

  • Methodological Answer :

  • Mechanistic Studies : Use in vitro models (e.g., HepG2 cells) to assess mitochondrial toxicity (MTT assay) and oxidative stress (ROS detection via DCFH-DA). Compare results across cell lines to identify tissue-specific effects .
  • Metabolite Profiling : Identify reactive intermediates (e.g., nitroso or hydroxylamine derivatives) using LC-HRMS. Cross-reference with cytochrome P450 inhibition assays to clarify metabolic activation pathways .
  • Systematic Review : Apply PRISMA guidelines to aggregate data, emphasizing studies with validated exposure metrics (e.g., dose per body weight) and controlled confounders (e.g., solvent choice) .

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